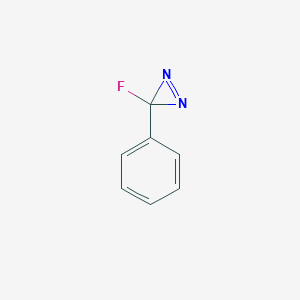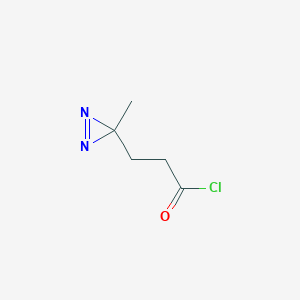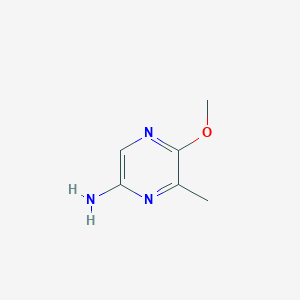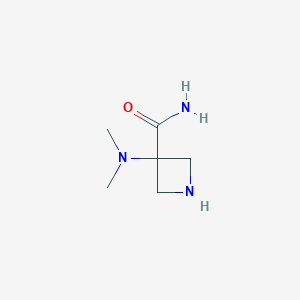
3-Fluoro-3-phenyl-3H-diazirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-phenyl-3H-diazirine is a member of the diazirine family, which are three-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their ability to generate carbenes upon photochemical, thermal, or electrical stimulation. Carbenes are highly reactive species that can insert into various bonds, making diazirines valuable tools in chemical and biological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-phenyl-3H-diazirine typically involves the reaction of phenylhydrazine with fluoroform in the presence of a base. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the diazirine ring. The reaction conditions often require low temperatures and inert atmosphere to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-3-phenyl-3H-diazirine undergoes various types of reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring cleaves to generate a carbene intermediate.
Thermal Reactions: Heating the compound can also induce carbene formation.
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Photochemical Activation: Ultraviolet light (ca. 350-365 nm).
Thermal Activation: Heating at temperatures around 110-130°C.
Substitution Reactions: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Carbene Insertion Products: The carbene intermediate can insert into C-H, O-H, or N-H bonds, forming new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds.
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3-phenyl-3H-diazirine has a wide range of applications in scientific research:
Chemical Biology: Used as a photoaffinity label to study protein-ligand interactions.
Proteomics: Helps in identifying biological targets by crosslinking proteins.
Polymer Chemistry: Utilized in polymer crosslinking and adhesion studies.
Material Science: Employed in the development of new materials with unique properties.
Wirkmechanismus
The primary mechanism of action of 3-Fluoro-3-phenyl-3H-diazirine involves the generation of a carbene intermediate upon activation. This carbene can insert into various bonds, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application, such as protein labeling in biological studies or bond formation in polymer chemistry .
Vergleich Mit ähnlichen Verbindungen
- 3-Phenyl-3-(trifluoromethyl)-3H-diazirine
- 3-Chloro-3-phenyl-3H-diazirine
- 3-Methyl-3-phenyl-3H-diazirine
Comparison: 3-Fluoro-3-phenyl-3H-diazirine is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. Compared to its trifluoromethyl and chloro analogs, the fluoro derivative exhibits slightly higher activation temperatures and different reactivity patterns. This makes it particularly useful in applications requiring precise control over carbene generation and insertion .
Eigenschaften
CAS-Nummer |
87282-19-7 |
|---|---|
Molekularformel |
C7H5FN2 |
Molekulargewicht |
136.13 g/mol |
IUPAC-Name |
3-fluoro-3-phenyldiazirine |
InChI |
InChI=1S/C7H5FN2/c8-7(9-10-7)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
VCLRTAHJYAXLEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(N=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one](/img/structure/B11922093.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11922096.png)
![4-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922100.png)


![Pyrazolo[1,5-a]pyridine-3,7-diamine](/img/structure/B11922117.png)
![3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922119.png)
![(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B11922129.png)
![Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B11922131.png)
